molecular formula C11H12ClNO2 B13191717 4-Chloro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde

4-Chloro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde

Cat. No.: B13191717
M. Wt: 225.67 g/mol
InChI Key: SRPYIUQTUUYQFB-UHFFFAOYSA-N
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Description

4-Chloro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde is a chemical compound with the molecular formula C11H12ClNO2 and a molecular weight of 225.67 g/mol . This compound is characterized by the presence of a chloro-substituted benzaldehyde group and a hydroxypyrrolidine moiety. It is known for its unique reactivity and selectivity, making it a valuable asset in various research and industrial applications.

Preparation Methods

The synthesis of 4-Chloro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from cyclic or acyclic precursors.

    Introduction of the Chloro and Hydroxy Groups: The chloro and hydroxy groups are introduced through functionalization of the preformed pyrrolidine ring.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-Chloro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles like ammonia (NH3) or thiols (RSH). The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The pyrrolidine ring is known to interact with various biological targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions . The chloro and hydroxy groups further enhance its binding affinity and specificity, making it a potent compound in various biological assays.

Comparison with Similar Compounds

4-Chloro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and selectivity compared to other similar compounds.

Properties

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

4-chloro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde

InChI

InChI=1S/C11H12ClNO2/c12-9-2-1-8(7-14)11(5-9)13-4-3-10(15)6-13/h1-2,5,7,10,15H,3-4,6H2

InChI Key

SRPYIUQTUUYQFB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1O)C2=C(C=CC(=C2)Cl)C=O

Origin of Product

United States

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